1-(benzylsulfonyl)-4-cyclopentylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfonyl-4-cyclopentylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,14-15-6-2-1-3-7-15)18-12-10-17(11-13-18)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCNDQVDFHTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 1 Benzylsulfonyl 4 Cyclopentylpiperazine
Methodologies for Targeted Synthesis of the Core Scaffold
The most direct and logical approach to the synthesis of 1-(benzylsulfonyl)-4-cyclopentylpiperazine involves a two-step sequence: first, the preparation of the intermediate 1-cyclopentylpiperazine (B42781), followed by its reaction with benzylsulfonyl chloride.
A plausible synthetic scheme is outlined below:
Step 1: Synthesis of 1-CyclopentylpiperazineReductive Amination
Step 2: Synthesis of this compound
Sulfonylation
Design Principles for Efficient Multi-Step Synthesis
The efficiency of this multi-step synthesis hinges on a convergent approach, where the two key fragments, 1-cyclopentylpiperazine and benzylsulfonyl chloride, are synthesized separately and then coupled in the final step. This strategy allows for the independent optimization of each reaction and facilitates the purification of the final product.
The synthesis of the 1-cyclopentylpiperazine intermediate is efficiently achieved through the reductive amination of piperazine (B1678402) with cyclopentanone (B42830). google.com This method is advantageous due to the commercial availability and low cost of the starting materials. The reaction typically employs a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney nickel or palladium on carbon), to convert the initially formed enamine or iminium ion intermediate to the desired secondary amine. google.comresearchgate.net
The second step, the formation of the sulfonamide, is a well-established transformation. The reaction of a secondary amine, such as 1-cyclopentylpiperazine, with a sulfonyl chloride, like benzylsulfonyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct, is a high-yielding and generally clean reaction. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions for each step is crucial for maximizing the yield and purity of this compound.
For the initial reductive amination, key parameters to consider include the choice of catalyst, solvent, temperature, and pressure of hydrogen gas. A patent for the production of 1-cyclopentylpiperazine details a process using a Raney nickel or palladium catalyst in a solvent like toluene (B28343) at temperatures between 50-130°C and hydrogen pressures of 5-50 atm. google.com The molar ratio of piperazine to cyclopentanone is also a critical factor to control, with a ratio of 1:0.5-1.5 being suggested to minimize the formation of the disubstituted byproduct, 1,4-dicyclopentylpiperazine. google.com
In the subsequent sulfonylation step, the choice of base and solvent is paramount. A variety of organic bases, such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate, can be used. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The slow addition of the sulfonyl chloride to a solution of the amine and base helps to control the reaction exotherm and prevent side reactions. The table below outlines a hypothetical optimization for this step based on common practices in sulfonamide synthesis.
Table 1: Hypothetical Optimization of the Sulfonylation of 1-Cyclopentylpiperazine
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 0 to rt | 4 | 85 |
| 2 | Tetrahydrofuran | Pyridine | rt | 6 | 80 |
| 3 | Acetonitrile (B52724) | K2CO3 | rt | 12 | 75 |
| 4 | Toluene | NaOH (aq) | rt | 2 | 90 |
Stereochemical Control and Asymmetric Synthesis Approaches (if applicable)
The target molecule, this compound, is achiral. However, if chiral centers were to be introduced, for example, by using a substituted cyclopentanone or a chiral benzylsulfonyl chloride, stereochemical control would become a significant consideration.
For the synthesis of chiral piperazine derivatives, several asymmetric strategies have been developed. These include the use of chiral starting materials, such as amino acids, to construct the piperazine ring, or the employment of chiral catalysts or auxiliaries in the synthetic sequence. nih.gov For instance, enzymatic reductive amination using imine reductases (IREDs) has emerged as a powerful tool for the stereoselective synthesis of chiral amines and could potentially be adapted for the synthesis of chiral analogs of 1-cyclopentylpiperazine. nih.gov
Exploration of Novel Synthetic Routes to the Piperazine Derivative
Beyond the classical two-step approach, several novel synthetic routes could be envisioned for the synthesis of this compound. One-pot multicomponent reactions, where three or more reactants are combined in a single operation to form the final product, offer an attractive alternative for improving synthetic efficiency. A one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been reported, showcasing the potential for complex molecule synthesis in a single step. researchgate.netmdpi.comnih.gov A similar strategy could potentially be developed for the target molecule.
Flow chemistry is another modern approach that could be applied, particularly for the synthesis of the sulfonyl chloride precursor or the final sulfonylation step. Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, especially for highly exothermic reactions. google.com
Scalability Considerations for Laboratory and Preparative Synthesis
The scalability of the synthesis of this compound is an important factor for its potential application in industrial settings. The reductive amination step for the synthesis of 1-cyclopentylpiperazine has been described in a patent for production, suggesting its feasibility on a larger scale. google.com The use of heterogeneous catalysts like Raney nickel or Pd/C simplifies purification, as the catalyst can be easily removed by filtration.
For the sulfonylation step, the reaction conditions are generally mild and amenable to scale-up. However, the exothermic nature of the reaction between a sulfonyl chloride and an amine requires careful temperature control on a larger scale. The use of flow reactors can be particularly advantageous in this context, as they offer superior heat exchange and safety profiles compared to batch reactors. google.com The purification of the final product would typically involve an aqueous workup to remove the base and any water-soluble byproducts, followed by crystallization or chromatography.
Strategies for Analog Synthesis and Chemical Space Exploration
The this compound scaffold offers multiple points for diversification to explore the surrounding chemical space and generate a library of analogs.
The benzylsulfonyl group can be readily modified by using different substituted benzylsulfonyl chlorides in the final sulfonylation step. A wide variety of these reagents are commercially available or can be synthesized from the corresponding sulfonic acids.
The cyclopentyl group can be replaced by other cyclic or acyclic alkyl groups by using different ketones in the initial reductive amination step. For example, using cyclohexanone (B45756) would lead to the corresponding 1-cyclohexylpiperazine (B93859) intermediate.
Furthermore, the piperazine ring itself can be substituted. While this would require a different synthetic strategy, methods for the synthesis of C-substituted piperazines are known and could be employed to introduce additional functionality. mdpi.com
The table below illustrates some potential analogs that could be synthesized using these strategies.
Table 2: Potential Analogs of this compound
| Analog | R1 (on sulfonyl group) | R2 (on piperazine nitrogen) |
|---|---|---|
| 1 | 4-Methylbenzyl | Cyclopentyl |
| 2 | 4-Chlorobenzyl | Cyclopentyl |
| 3 | Benzyl (B1604629) | Cyclohexyl |
| 4 | Benzyl | Isopropyl |
Functional Group Modifications on the Benzylsulfonyl Moiety
Modifications to the benzylsulfonyl moiety of this compound can introduce a range of functionalities, potentially altering the compound's properties. These modifications would typically be performed on the benzylsulfonyl chloride reagent before its reaction with 1-cyclopentylpiperazine.
Table 1: Potential Functional Group Modifications on the Benzylsulfonyl Moiety
| Position on Benzene Ring | Substituent | Potential Synthetic Route for Substituted Benzylsulfonyl Chloride |
| Para (4-position) | Nitro (NO₂) | Nitration of toluene, followed by chlorosulfonation. |
| Para (4-position) | Amino (NH₂) | Reduction of the corresponding nitro-substituted benzylsulfonyl chloride. |
| Ortho/Para (2,4-positions) | Chloro (Cl) | Chlorination of toluene followed by chlorosulfonation. |
| Para (4-position) | Methoxy (OCH₃) | Chlorosulfonation of 4-methoxytoluene. |
Research on related sulfonyl piperazine analogs, such as 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purines, demonstrates the feasibility of incorporating various substituents on the phenylsulfonyl ring. nih.gov In this study, a series of (4-substituted phenyl)sulfonyl chlorides were reacted with piperazine to create a library of compounds with different functional groups on the phenyl ring. nih.gov This approach of using pre-functionalized sulfonyl chlorides is a robust strategy for creating diversity in the benzylsulfonyl portion of the target molecule.
Substituent Variations on the Cyclopentyl Ring
Varying the substituents on the cyclopentyl ring offers another avenue for creating derivatives of this compound. This would generally involve starting with a substituted cyclopentanone in the initial reductive amination step with piperazine.
Table 2: Potential Substituent Variations on the Cyclopentyl Ring
| Position on Cyclopentyl Ring | Substituent | Starting Material for Reductive Amination |
| 2-position | Methyl (CH₃) | 2-Methylcyclopentanone |
| 3-position | Methyl (CH₃) | 3-Methylcyclopentanone |
| 2-position | Phenyl (C₆H₅) | 2-Phenylcyclopentanone |
| 3-position | Hydroxy (OH) | 3-Hydroxycyclopentanone (requires protecting group strategy) |
The synthesis of related compounds, such as 3-(4-(3-methylcyclopentyl)-1-piperazinyl)iminomethylrifamycin SV, illustrates the use of substituted cyclopentyl moieties in piperazine derivatives. googleapis.com The starting material for this synthesis would be a substituted cyclopentanone, which then undergoes reductive amination with piperazine to form the N-substituted piperazine core. This core can then be further functionalized.
Ring Expansion and Contraction Strategies for Piperazine Core Derivatives
Modification of the central piperazine ring through ring expansion or contraction represents a more complex synthetic challenge but offers access to novel heterocyclic scaffolds.
Ring Expansion: Ring expansion reactions can be used to convert the six-membered piperazine ring into larger seven-membered rings like homopiperazine. While specific examples starting from this compound are not documented, general methodologies for ring expansion of cyclic amines have been developed. One conceptual approach could involve the formation of a bicyclic intermediate that undergoes cleavage to yield an expanded ring. Photochemical methods have also been described for the ring expansion of other heterocycles, such as oxetanes, which could potentially be adapted. rsc.org
Ring Contraction: Ring contraction of the piperazine ring can lead to five-membered ring systems, such as imidazoline (B1206853) derivatives. A notable example of this is the metabolic activation of a 1,3-disubstituted piperazine derivative, which was found to undergo a novel ring contraction to an imidazoline. nih.govacs.org The proposed mechanism involves an initial oxidation of the piperazine ring to form a reactive intermediate, which, after a series of steps including ring opening and subsequent ring closure, results in the contracted imidazoline structure. nih.govacs.org Another approach to ring contraction involves the Wolff rearrangement of cyclic α-diazoketones, which has been applied to various cyclic systems. wikipedia.org Photomediated ring contraction of α-acylated saturated heterocycles like piperidines has also been reported, providing a potential pathway for modifying the piperazine core. nih.gov
Advanced Purification and Isolation Methodologies
The purification and isolation of this compound and its derivatives would rely on standard and advanced chromatographic and crystallization techniques to ensure high purity.
Crystallization: Crystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical and would be determined empirically. For piperazine derivatives, common solvents for crystallization include ethanol, ethyl acetate (B1210297), and mixtures of hydrocarbons and polar solvents. A patent for a related compound, 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV, describes crystallization from ethyl acetate. googleapis.com
Chromatography: For non-crystalline materials or for the separation of complex mixtures of derivatives, chromatographic techniques are essential.
Column Chromatography: This is a standard method for purification in organic synthesis. Silica gel would be a common stationary phase, with the mobile phase being a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the polarity adjusted to achieve optimal separation.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, especially for analytical standards or biological testing, preparative HPLC is the method of choice. Reversed-phase chromatography, using a C18 column with a mobile phase of acetonitrile and water (often with additives like trifluoroacetic acid or formic acid), is a common setup for purifying piperazine-containing compounds.
Supercritical Fluid Chromatography (SFC): This technique is gaining popularity as a greener alternative to HPLC, using supercritical CO2 as the main mobile phase. It can be particularly effective for the separation of chiral compounds and for the purification of complex mixtures.
The selection of the most appropriate purification strategy will depend on the physical properties of the specific derivative (e.g., solid vs. oil, polarity, stability) and the desired level of purity. For instance, a multi-stage purification process involving initial extraction and crystallization followed by preparative chromatography might be necessary to isolate a specific isomer or a low-abundance derivative.
Advanced Structural and Conformational Analysis of 1 Benzylsulfonyl 4 Cyclopentylpiperazine
Spectroscopic Investigations for Elucidating Molecular Architecture
Spectroscopic methods are instrumental in defining the three-dimensional structure and dynamic behavior of molecules in various states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
High-resolution NMR spectroscopy provides detailed information about the chemical environment of each atom and the connectivity within a molecule. For 1-(benzylsulfonyl)-4-cyclopentylpiperazine, the ¹H and ¹³C NMR spectra are expected to reveal the conformational dynamics of the piperazine (B1678402) ring and the influence of its substituents.
Based on data from analogous compounds such as 1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium, the proton signals of the piperazine ring are anticipated to appear as complex multiplets due to the chair-boat conformational equilibrium and the coupling between axial and equatorial protons. spectrabase.com The presence of the bulky cyclopentyl and benzylsulfonyl groups is likely to influence the rate of this interconversion. Temperature-dependent NMR studies on similar N-acylated piperazines have shown that the rotation around the amide bond and the piperazine ring inversion can be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers at lower temperatures. rsc.org
The benzyl (B1604629) group's aromatic protons would typically appear in the 7.2-7.5 ppm region, while the benzylic methylene (B1212753) protons would likely be a singlet or a multiplet around 4.5-5.0 ppm. The cyclopentyl protons would generate a series of multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Benzyl (Aromatic) | 7.2 - 7.5 |
| Benzyl (CH₂) | 4.5 - 5.0 |
| Piperazine (CH₂) | 2.5 - 3.5 |
| Cyclopentyl (CH and CH₂) | 1.2 - 2.0 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their vibrational modes. The spectra of this compound would be dominated by vibrations of the sulfonyl group, the aromatic ring, and the aliphatic C-H bonds.
The characteristic vibrations of the sulfonyl group (SO₂) are expected to be prominent, with the asymmetric and symmetric stretching modes appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. rsc.org These bands are often strong in both IR and Raman spectra. The S-N stretching vibration is anticipated to be in the 914-895 cm⁻¹ region. rsc.org
The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine and cyclopentyl rings would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region.
Table 2: Predicted Vibrational Frequencies for this compound (Based on data from analogous sulfonamides)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| SO₂ Asymmetric Stretch | 1350 - 1300 |
| SO₂ Symmetric Stretch | 1160 - 1130 |
| S-N Stretch | 914 - 895 |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected.
The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atoms of the piperazine ring and the sulfonyl group. A common fragmentation pathway for benzyl-containing compounds is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Cleavage of the sulfonyl group could lead to the loss of SO₂ (64 Da). Fragmentation of the piperazine ring can occur through various pathways, leading to characteristic ions. The cyclopentyl group may be lost as a radical.
Table 3: Predicted Key Mass Fragments for this compound
| Fragment | m/z (Predicted) |
|---|---|
| [M]⁺ | 308 |
| [M - C₅H₉]⁺ | 239 |
| [M - SO₂]⁺ | 244 |
| [C₇H₇]⁺ | 91 |
X-ray Crystallographic Studies of Solid-State Conformation and Intermolecular Packing
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, analysis of related structures, such as those of other substituted piperazines, allows for a reasoned prediction of its solid-state conformation. mdpi.com
It is anticipated that the piperazine ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings. The bulky benzylsulfonyl and cyclopentyl groups would likely occupy equatorial positions to minimize steric hindrance. The geometry around the sulfur atom in the sulfonyl group would be tetrahedral. The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces and potentially C-H···O or C-H···π interactions.
Chiroptical Spectroscopy for Absolute Configuration Assignment (if chiral centers are introduced)
The parent molecule, this compound, is achiral. However, the introduction of substituents on the benzyl, cyclopentyl, or piperazine rings could create chiral centers. In such cases, chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for determining the absolute configuration of the enantiomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing a unique fingerprint for a chiral molecule.
Conformational Analysis of the Piperazine Ring System
The presence of the large benzylsulfonyl and cyclopentyl substituents at the N1 and N4 positions, respectively, will significantly influence the conformational equilibrium. To minimize steric strain, it is highly probable that both substituents will preferentially occupy the equatorial positions on the piperazine ring. This would lock the piperazine ring into a relatively rigid chair conformation. Studies on other N-substituted piperazines have shown that bulky substituents favor the equatorial position. nih.gov The restricted rotation around the S-N bond of the sulfonamide group could also contribute to the existence of distinct conformers. rsc.org
Inversion Barriers and Dynamics
The dynamic behavior of this compound is characterized by several conformational processes, primarily the ring inversion of the piperazine core and restricted rotation around the sulfur-nitrogen (S-N) bond of the sulfonamide group.
The piperazine ring, analogous to cyclohexane, typically adopts a chair conformation. This chair form can undergo a ring-flipping process, interconverting between two equivalent chair conformations. However, in asymmetrically substituted piperazines like the title compound, this inversion is more complex. The energetic barrier for this process in N,N'-disubstituted piperazines is influenced by the nature of the substituents. For comparison, dynamic NMR studies on related N,N'-substituted piperazines have shown that two distinct conformational changes can be observed: the rotation around the amide bond (in the case of acylpiperazines) and the chair-to-chair interconversion of the piperazine ring. beilstein-journals.orgnih.gov For N-sulfonylpiperazines, the barrier to ring inversion is a key dynamic parameter.
Interactive Table: Representative Rotational Barriers in Related Sulfonamides
| Compound Class | Bond | Rotational Barrier (kJ·mol⁻¹) | Method |
|---|---|---|---|
| N,N-Disubstituted Nonafluorobutane-1-sulfonamides | S-N | 62–71 | Dynamic NMR |
| N-Sulfonyl Biaryl Lactams | C-N | ~156 (calculated) | DFT Calculations |
This table presents data from analogous compound classes to provide context for the potential inversion barriers in this compound. researchgate.netnih.govnih.gov
Preferred Conformations in Solution and Solid State
The preferred three-dimensional structure of this compound is a result of minimizing steric and electronic repulsions while maximizing stabilizing interactions.
In the Solid State:
X-ray crystallographic studies of numerous N-substituted piperazine derivatives, including N-arylsulfonyl compounds, consistently reveal a chair conformation for the piperazine ring in the solid state. nih.govnih.govresearchgate.net This conformation positions the substituents on the nitrogen atoms in either axial or equatorial orientations. For bulky substituents, an equatorial placement is generally favored to minimize steric hindrance. In the case of this compound, it is highly probable that both the benzylsulfonyl and the cyclopentyl groups occupy equatorial positions on the piperazine ring to achieve maximum thermodynamic stability. The crystal structure of the closely related 1-benzenesulfonyl-4-benzhydryl-piperazine confirms the chair conformation of the piperazine ring. kcl.ac.uk The arrangement around the sulfur atom in the sulfonyl group is typically a distorted tetrahedral geometry. kcl.ac.uk
In Solution:
In solution, the molecule is more dynamic, but the fundamental preference for the chair conformation of the piperazine ring is expected to persist. NMR studies on various 1,4-disubstituted piperazines support the predominance of the chair conformer in solution. beilstein-journals.orgnih.gov The cyclopentyl group, being a bulky substituent, will strongly favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.
The orientation of the benzylsulfonyl group is governed by the rotational barrier around the S-N bond. Due to the significant energy barrier, the rotation is slow on the NMR timescale at lower temperatures, which could allow for the observation of distinct conformers. researchgate.net The relative populations of these rotamers would be determined by the specific steric and electronic interactions between the benzyl group, the piperazine ring, and the solvent molecules. Computational modeling and variable-temperature NMR spectroscopy are powerful tools to elucidate the conformational preferences and the energetic differences between the possible rotamers in solution. nih.gov Studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular hydrogen bonding. nih.gov While direct hydrogen bonding is not a factor for the benzylsulfonyl group, the orientation will be influenced by a balance of steric and electronic effects.
Interactive Table: Expected Conformational Parameters for this compound
| Structural Feature | Preferred Conformation (Solid State) | Predominant Conformation (Solution) | Supporting Evidence from Analogs |
|---|---|---|---|
| Piperazine Ring | Chair | Chair | X-ray crystallography and NMR studies of N,N'-disubstituted piperazines. beilstein-journals.orgnih.govkcl.ac.uk |
| Cyclopentyl Group Orientation | Equatorial | Equatorial | General principles of conformational analysis and studies on substituted cyclohexanes. |
| Benzylsulfonyl Group Orientation | Equatorial | Equatorial | Minimization of steric hindrance. |
Computational and Theoretical Chemistry Studies of 1 Benzylsulfonyl 4 Cyclopentylpiperazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its reactivity and stability. superfri.org For a molecule like 1-(benzylsulfonyl)-4-cyclopentylpiperazine, DFT calculations, often using a basis set such as B3LYP/6-311G+(d,p), can elucidate its geometric and electronic characteristics. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For instance, studies on similar aryl sulfonyl piperazine (B1678402) derivatives have calculated HOMO-LUMO energy gaps in the range of 4 to 5 eV, suggesting significant stability. researchgate.net A hypothetical FMO analysis for this compound would provide similar crucial data on its reactivity profile.
Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical, yet representative, values for this compound based on similar published compounds.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.4 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.1 | Chemical reactivity and stability |
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution across a molecule. numberanalytics.com It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively. numberanalytics.comnih.gov For this compound, an ESP map would be expected to show significant negative potential localized around the highly electronegative oxygen atoms of the sulfonyl group, marking them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential would likely be found around the hydrogen atoms, particularly those on the benzyl (B1604629) and cyclopentyl groups.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, yielding two radical fragments. ucsb.edu It is a direct measure of bond strength and is crucial for predicting the thermal stability of a molecule and the feasibility of various reaction pathways. nih.govustc.edu.cn High-level quantum chemical calculations can predict BDEs for each bond within this compound. The weakest bonds in the structure are likely to be the initial sites of decomposition or reaction. A table of representative BDEs for the types of bonds present in the molecule illustrates their relative strengths.
Table 2: Representative Bond Dissociation Energies (BDE) Values are generalized and serve to illustrate the relative strengths of bond types found within the target molecule.
| Bond Type | Representative BDE (kJ/mol) |
|---|---|
| C-H (aliphatic) | ~410 |
| C-H (aromatic) | ~470 |
| C-N | ~305 |
| C-S | ~270 |
| S-N | ~330 |
| S=O | ~520 |
Reaction path analysis computationally explores the potential energy surface of a chemical reaction. This analysis helps identify the lowest energy pathway from reactants to products, including the structures of any transition states and intermediates. researchgate.net For this compound, this could be used to study its synthesis, metabolic degradation, or reactions with other molecules by mapping the energetic landscape of the process.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent. nih.gov
The conformational flexibility of piperazine derivatives is known to be important for their biological activity. nih.gov For this compound, MD simulations can explore the accessible conformations. The piperazine ring is expected to predominantly exist in a stable chair conformation, but the simulations would reveal the dynamics of ring flips and the rotational freedom of the benzyl and cyclopentyl substituents. This flexibility is a key determinant of how the molecule can adapt its shape to fit into a binding site. nih.govuq.edu.au
Solvation effects, or the interactions between the solute and solvent molecules, can significantly influence a molecule's conformation and reactivity. researchgate.net MD simulations explicitly model the solvent (typically water in biological contexts), providing detailed information on the formation of hydrogen bonds and the organization of solvent molecules around the solute. nih.gov These simulations can reveal how water might mediate interactions or stabilize certain conformations of this compound over others.
Molecular Docking and Simulation Studies of Ligand-Target Interactions (Theoretical Basis)
To understand the potential pharmacological action of this compound, computational methods are used to predict its interaction with protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.comjocpr.com The process involves sampling a vast number of possible conformations and positions of the ligand within the protein's binding site and scoring them based on their energetic favorability.
For this compound, docking studies would identify the most likely binding pose and the key interactions that stabilize it. Based on its structure, several types of interactions can be predicted:
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.
Hydrophobic Interactions: The cyclopentyl ring and the phenyl ring of the benzyl group can form favorable hydrophobic contacts with nonpolar residues in a binding pocket.
Pi-Interactions: The aromatic benzyl group could engage in pi-pi stacking or pi-cation interactions with corresponding residues of the protein target. nih.govnih.gov
These predicted interactions are known as "hotspots" and are critical for the affinity and specificity of the ligand for its target. nih.gov
While docking provides a static snapshot and a qualitative score, more rigorous methods are needed to calculate the binding affinity quantitatively. Free energy calculations , often performed on the results of MD simulations, provide an estimate of the binding free energy (ΔG_bind), which is directly related to the binding constant (K_d or K_i). samipubco.comresearchgate.net
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are commonly used. columbia.eduresearchgate.net These approaches calculate the free energy difference between the ligand in its bound and unbound (solvated) states. arxiv.org The calculation typically decomposes the total binding free energy into several components, offering insight into the driving forces of the interaction. researchgate.netresearchgate.net
| Energy Component | Description |
|---|---|
| ΔE_vdw | Change in van der Waals energy |
| ΔE_elec | Change in electrostatic energy |
| ΔG_polar | Polar contribution to solvation energy |
| ΔG_nonpolar | Nonpolar contribution to solvation energy |
| -TΔS | Change in conformational entropy (often estimated or ignored) |
| ΔG_bind | Total Binding Free Energy |
These calculations are computationally intensive but provide a much more accurate prediction of binding affinity than docking scores alone, making them a powerful tool in modern drug design. columbia.edu
Quantitative Structure-Activity Relationship (QSAR) Methodology Development
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the mathematical connections between the chemical structure of a compound and its biological activity. In the context of piperazine derivatives, QSAR studies are instrumental in predicting the activity of new compounds and guiding the synthesis of more potent and selective molecules. The development of a robust QSAR model is a systematic process that involves defining a dataset of compounds with known activities, generating molecular descriptors, and employing statistical methods to build and validate a predictive model.
For a compound series like those containing the this compound scaffold, the initial step involves compiling a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values). These activity values are typically converted to a logarithmic scale (pIC₅₀) to linearize the relationship with the descriptors for regression analysis. The dataset is then usually divided into a training set, for building the model, and a test set, for evaluating its predictive power on external compounds. nih.govchemsrc.com The overarching goal is to create a statistically significant model that can accurately forecast the biological activity of novel compounds based solely on their structural features.
Descriptor Generation and Selection for SAR Studies
The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. These descriptors are calculated from the two-dimensional (2D) or three-dimensional (3D) representation of the molecule and are categorized based on the type of information they encode. For a molecule such as this compound, a wide array of descriptors would be generated to capture its constitutional, topological, geometric, and electronic features.
Common classes of descriptors relevant to piperazine derivatives include:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its geometry or atomic connectivity. Examples include molecular weight, atom counts (e.g., number of oxygen or nitrogen atoms, nO, nN), and the number of double bonds (nDB). researchgate.net
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects of molecular size, shape, and branching.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments. nih.gov
3D Descriptors: These are calculated from the 3D coordinates of the molecule and can include information about the molecular volume and surface area.
Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have a strong correlation with the biological activity while being minimally correlated with each other. This selection process helps to avoid overfitting and improves the interpretability and robustness of the final QSAR model. Techniques like genetic function approximation (GFA) or stepwise regression are often employed for this purpose. nih.gov
Illustrative Molecular Descriptors for a Hypothetical Piperazine Derivative Series
| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 338.48 g/mol |
| Constitutional | nO | The number of oxygen atoms. | 2 |
| Constitutional | nN | The number of nitrogen atoms. | 2 |
| Topological | Kappa 3 Index | A molecular shape index. | 4.75 |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 eV |
| Quantum-Chemical | Dipole Moment | A measure of the net molecular polarity. | 2.1 D |
| 3D Descriptor | Molecular Volume | The volume occupied by the molecule. | 320 ų |
Statistical Modeling Approaches for Exploring Chemical Space
After generating and selecting the most relevant descriptors, various statistical methods can be employed to construct the mathematical model that links these descriptors to the biological activity. The choice of method depends on the nature of the data and the complexity of the relationship being modeled.
One of the most common and interpretable methods is Multiple Linear Regression (MLR) . MLR analysis generates a linear equation that describes the biological activity as a function of the selected descriptors. mdpi.com The quality of an MLR model is assessed using several statistical parameters:
Coefficient of determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data. researchgate.net
Cross-validated coefficient of determination (Q² or R²cv): This parameter assesses the predictive power of the model through internal validation techniques like leave-one-out (LOO) cross-validation. A high Q² value (typically > 0.5) indicates a robust model with good predictive ability. nih.govmdpi.com
Predicted R² (R²pred): This is a measure of the model's predictive performance on an external test set of compounds that were not used in the model's development. It provides the most stringent test of a model's utility in predicting the activity of new chemical entities. nih.gov
In addition to MLR, other methods such as Partial Least Squares (PLS) and non-linear approaches like Artificial Neural Networks (ANN) are also utilized, particularly when dealing with a large number of correlated descriptors or when the structure-activity relationship is non-linear. mdpi.com The validation of these models, both internally and externally, is a critical step to ensure their reliability and predictive accuracy for exploring the chemical space of compounds like this compound. chemsrc.com
Illustrative Statistical Validation of a Hypothetical QSAR Model
| Statistical Parameter | Description | Typical Acceptable Value | Hypothetical Model Value |
| R² | Coefficient of determination for the training set. | > 0.6 | 0.85 |
| Q² (LOO) | Cross-validated R² from leave-one-out. | > 0.5 | 0.78 |
| R²pred | Predictive R² for the external test set. | > 0.5 | 0.81 |
| F-value | Fischer's F-test value for statistical significance. | High value | 45.6 |
| p-value | Probability value for the statistical significance of the model. | < 0.05 | 0.001 |
Investigation of Molecular Interactions and Recognition Mechanisms in Vitro Focus
Ligand Binding Studies with Purified Biomolecular Targets (e.g., Enzymes, Receptors)
No specific ligand binding studies for 1-(benzylsulfonyl)-4-cyclopentylpiperazine with any purified biomolecular targets were identified in the public domain. Research on analogous compounds, such as certain arylpiperazines, shows high affinity for various receptors, including serotonin (B10506) and sigma receptors. nih.govscilit.com For example, the compound 1-naphthylpiperazine has demonstrated high affinity for both 5-HT1 and 5-HT2 receptor sites. scilit.com However, direct extrapolation of these findings to this compound is not scientifically valid without experimental confirmation.
There is no available data on the binding kinetics (association and dissociation rate constants) or the thermodynamic profile (changes in enthalpy and entropy upon binding) for the interaction of this compound with any biological target. Such studies are crucial for understanding the driving forces behind ligand-receptor interactions. nih.govnih.gov
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in detailing the specifics of molecular interactions. nih.gov However, no published studies employing these methods to investigate this compound could be located. Therefore, its binding mode remains unelucidated.
Enzyme Inhibition Mechanism Studies in vitro
Without identification of a specific enzyme target for this compound, no kinetic analysis of enzyme-inhibitor interactions can be reported. Studies on other piperazine (B1678402) derivatives have shown time-dependent inhibition of enzymes like cytochrome P450s, but this cannot be assumed for the subject compound. nih.gov
There are no reports on the use of mechanistic probes to characterize the active site of any enzyme interacting with this compound.
Interaction with Synthetic Receptors and Supramolecular Systems
The investigation of interactions between small molecules and synthetic receptors or supramolecular systems is a growing field. However, there is no available literature describing the interaction of this compound within such artificial systems.
Development of Affinity Probes for Biological Macromolecules
The development of affinity probes is a critical step in elucidating the molecular interactions and recognition mechanisms of a compound within a biological system. For the scaffold represented by this compound, the design of such probes would be conceptually guided by established principles in chemical biology, leveraging the structural motifs of the parent compound to explore its potential biological targets. While direct studies on affinity probes derived from this compound are not prominently documented, the approach can be inferred from research on analogous sulfonylpiperazine and piperazine derivatives.
Affinity probes are engineered molecules that typically consist of three key components: a ligand that is selective for the target protein, a reactive group for covalent bond formation, and a reporter tag for detection and analysis. The design process for a this compound-based probe would involve identifying the pharmacophore responsible for target binding and strategically introducing a reactive moiety and a reporter group.
Conceptual Design of an Affinity Probe:
The synthesis of an affinity probe based on the this compound structure would likely involve modification at either the benzyl (B1604629) or cyclopentyl positions, assuming these are not critical for target recognition. A common strategy is to introduce a linker arm to which a photoreactive group, such as a diazirine or benzophenone, and a reporter tag, like biotin or a fluorophore, are attached.
Research on other piperazine-containing molecules has demonstrated their utility as scaffolds for developing inhibitors for a range of biological targets, including transporters and enzymes. For instance, derivatives of sulfonylpiperazine have been explored as inhibitors of Glycine Transporter-1 (GlyT-1). researchgate.net In these studies, modifications to the core structure were made to optimize binding affinity and selectivity. This body of work provides a foundation for hypothesizing the potential targets of this compound and designing probes to validate these interactions.
Table 4.4-1: Potential Components for an Affinity Probe Based on this compound
| Component | Example Functional Groups | Purpose |
| Ligand | This compound core | Provides selectivity for the biological target. |
| Linker | Alkyl chain, polyethylene glycol (PEG) | Provides spatial separation between the ligand and the reporter/reactive group to minimize interference with binding. |
| Reactive Group | Diazirine, Benzophenone, Acrylamide | Forms a covalent bond with the target protein upon activation (e.g., by UV light for photoreactive groups), enabling stable labeling. |
| Reporter Tag | Biotin, Fluorescein, Rhodamine | Enables detection, visualization, and isolation of the labeled protein for subsequent identification and analysis. |
Application in Target Identification and Validation:
Once synthesized, these affinity probes could be utilized in in vitro systems, such as cell lysates or with purified proteins, to identify and validate the biological macromolecules that interact with the this compound scaffold. The general workflow would involve incubating the probe with the biological sample, triggering the reactive group to form a covalent adduct with the target protein, and then using the reporter tag to detect and identify the labeled protein, often through techniques like streptavidin-based enrichment followed by mass spectrometry. nih.gov
Studies on sulfonylhydrazones as target-agnostic photoaffinity warheads have shown that the sulfonyl group can be part of a moiety that forms a reactive carbene upon UV irradiation, leading to the labeling of various amino acid residues on a target protein. nih.gov This suggests that the benzylsulfonyl group in the parent compound could potentially be modified to incorporate such a photoreactive handle.
Furthermore, molecular docking studies, which are frequently employed in the investigation of piperazine derivatives, could aid in the rational design of these probes. mdpi.comnih.gov By predicting the binding orientation of this compound within a putative target's active site, researchers can more effectively determine the optimal position for linker and tag attachment to avoid disrupting key binding interactions.
While the direct development of affinity probes for this compound is a prospective area of research, the extensive work on related piperazine and sulfonyl-containing compounds provides a robust framework for such endeavors. The successful synthesis and application of these chemical tools would be invaluable for confirming the molecular targets and understanding the mechanism of action of this specific chemical entity.
Application As a Chemical Probe in Preclinical Research Models Non Clinical
Utilization as a Chemical Probe for Pathway Delineation in vitro
Once a molecular target for 1-(benzylsulfonyl)-4-cyclopentylpiperazine is identified, the probe can be used to delineate the biological pathways in which the target is involved. By introducing the probe to cell cultures, researchers can observe the downstream consequences of modulating the target's activity.
Detailed research findings would involve treating specific cell lines with the compound and measuring changes in the expression or phosphorylation status of downstream signaling proteins via techniques like Western blotting or quantitative mass spectrometry. For instance, if this compound targets a specific kinase, its application should lead to a measurable decrease in the phosphorylation of that kinase's known substrates. These experiments help to confirm the probe's mechanism of action and map the functional role of its target within cellular signaling networks indigobiosciences.comthermofisher.cn. The use of a well-characterized chemical probe is crucial for validating new molecular targets and understanding their role in disease pathways before significant resources are invested in drug development thermofisher.com.
Application in Cell-Free and Cell-Based Assays for Target Engagement (e.g., thermal shift assays, reporter gene assays)
Confirming that a chemical probe physically interacts with its intended target within a cellular environment is a critical step in its validation nih.govnih.gov. Cell-free and cell-based assays are employed to measure this "target engagement."
Thermal Shift Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target interactions in living cells nih.govnih.gov. The underlying principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced unfolding nih.govresearchgate.net.
In a typical experiment, cells would be treated with this compound and then heated to various temperatures. The remaining soluble protein at each temperature is then quantified. A successful engagement would result in a higher melting temperature (Tm) for the target protein in the presence of the compound compared to the vehicle control researchgate.netaxxam.com. This shift provides direct evidence of target binding.
Illustrative Data for Thermal Shift Assay
| Compound | Concentration (µM) | Target Protein Melting Temp (Tm) in °C | Tm Shift (ΔTm) in °C |
|---|---|---|---|
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 52.0 | +3.5 |
| This compound | 10 | 55.8 | +7.3 |
| Inactive Control Compound | 10 | 48.6 | +0.1 |
Reporter Gene Assays: Reporter gene assays are used to study the regulation of gene expression and are highly effective for investigating cellular signaling pathways indigobiosciences.combmglabtech.com. In this context, a cell line would be engineered to express a reporter gene (such as luciferase or Green Fluorescent Protein) under the control of a regulatory DNA element that is responsive to the signaling pathway of the target protein indigobiosciences.comthermofisher.com.
If this compound inhibits a transcription factor or a pathway leading to its activation, treating the engineered cells with the compound would result in a dose-dependent decrease in the reporter signal (e.g., luminescence) bmglabtech.comresearchgate.net. This provides functional evidence of on-target activity in a cellular context.
Illustrative Data for Reporter Gene Assay
| Compound | Concentration (µM) | Luciferase Activity (Relative Luminescence Units) | Pathway Inhibition (%) |
|---|---|---|---|
| Vehicle (DMSO) | - | 1,500,000 | 0% |
| This compound | 0.1 | 975,000 | 35% |
| This compound | 1 | 450,000 | 70% |
| This compound | 10 | 180,000 | 88% |
Role as a Tool in Animal Models for Investigating Biological Mechanisms (e.g., receptor occupancy, enzyme modulation)
Using a chemical probe in animal models is essential for understanding a target's function in a complex physiological system chemicalprobes.org. This step helps bridge the gap between in vitro findings and potential therapeutic relevance. The probe must possess suitable pharmacokinetic properties to achieve sufficient exposure in the target tissue for the required duration chemicalprobes.org.
For in vivo studies, this compound would be formulated in a vehicle suitable for administration to animal models, such as mice or rats. Common routes include oral gavage, intraperitoneal injection, or intravenous infusion.
Following administration, its concentration in plasma and various tissues would be measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). This provides critical pharmacokinetic data, including the probe's absorption, distribution, metabolism, and excretion (ADME) profile chemicalprobes.org. Detecting the probe in the tissue where the target protein is expressed is fundamental to linking its presence with a biological effect.
Confirming that the chemical probe engages its target in an animal model is a key component of the pharmacological audit trail chemicalprobes.orgnih.gov. This is often performed using ex vivo analysis. Animals are treated with this compound, and at a specific time point, tissues of interest are harvested nih.gov.
Target engagement can then be assessed directly in tissue lysates using methods like CETSA pelagobio.com. A thermal shift observed in the tissue of a treated animal compared to a vehicle-treated animal confirms that the probe reached its target in a living organism and engaged it effectively pelagobio.com. This validation is crucial for ensuring that any observed physiological changes are a direct result of on-target modulation.
Development of Fluorescent or Radioligand Analogs for Molecular Imaging Applications (non-clinical)
To enable direct visualization of target engagement and distribution in vivo, non-invasive imaging probes can be developed from a parent chemical probe.
Fluorescent Analogs: A fluorescent analog of this compound could be synthesized by attaching a fluorophore (e.g., a rhodamine or cyanine dye) to a part of the molecule that is not critical for target binding rsc.orgnih.gov. These fluorescent probes can be used in cell culture for high-resolution microscopy to study the subcellular localization of the target protein. In animal models, near-infrared (NIR) fluorescent probes can be used for in vivo optical imaging to track the biodistribution of the compound and confirm its accumulation in target tissues like tumors nih.gov.
Radioligand Analogs: For deeper tissue imaging with higher sensitivity, a radiolabeled version of the probe can be created for Positron Emission Tomography (PET) imaging nih.govfrontiersin.org. This involves synthesizing an analog of this compound that incorporates a short-lived positron-emitting isotope, such as Carbon-11 or Fluorine-18 frontiersin.org.
PET imaging with such a radioligand would allow for the non-invasive, quantitative assessment of target protein levels and distribution in the brain or other organs of living animals nih.gov. It can also be used in receptor occupancy studies, where the displacement of the radioligand by an unlabeled drug candidate provides definitive proof of in vivo target engagement and helps guide dose selection for further studies frontiersin.org.
Utility As a Synthetic Intermediate and Building Block in Organic Synthesis
Incorporation into Complex Molecular Architectures and Natural Product Synthesis
The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The incorporation of the 1-(benzylsulfonyl)-4-cyclopentylpiperazine unit into larger, more complex molecules is a theoretical pathway to novel compounds with potential therapeutic applications. The benzylsulfonyl group can serve as a protecting group for the piperazine nitrogen, which can be removed under specific conditions to allow for further functionalization. The cyclopentyl group, on the other hand, provides a lipophilic and conformationally restricted element that can be crucial for molecular recognition and binding affinity.
Although no specific examples of the direct incorporation of this compound into natural products have been documented, the piperazine core itself is a component of several natural products and their synthetic analogues.
Chemo- and Regioselective Transformations of Functional Groups within the Scaffold
The chemical structure of this compound presents several sites for potential chemo- and regioselective transformations. The benzylsulfonyl group, while relatively stable, can be cleaved under reductive conditions, unmasking a secondary amine for further reactions. The cyclopentyl group could, in principle, be functionalized through C-H activation methodologies, although this would likely require harsh conditions. The piperazine ring itself can undergo various reactions, including N-oxidation and reactions at the alpha-carbon positions.
A key aspect of its synthetic utility would be the ability to selectively modify one part of the molecule while leaving the others intact. For instance, reactions could be targeted at the benzyl (B1604629) group of the benzylsulfonyl moiety, such as aromatic substitution or benzylic functionalization, without affecting the rest of the molecule.
| Transformation Type | Potential Reagents/Conditions | Resulting Functional Group |
| N-debenzylation | Catalytic hydrogenation (e.g., H₂, Pd/C) | Secondary amine |
| Sulfonamide reduction | Strong reducing agents (e.g., LiAlH₄) | Secondary amine |
| Aromatic ring functionalization | Electrophilic aromatic substitution (on benzyl group) | Substituted benzyl group |
Table 1: Potential Chemo- and Regioselective Transformations This table represents theoretical transformations based on the known reactivity of the functional groups present in this compound. Specific experimental validation for this compound is not available in the reviewed literature.
Role in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The piperazine scaffold is frequently employed in MCRs to generate diverse libraries of compounds.
While there is no specific literature detailing the use of this compound in MCRs, one could envision its potential application. For example, following the removal of the benzylsulfonyl group to reveal a secondary amine, the resulting 1-cyclopentylpiperazine (B42781) could participate as the amine component in well-known MCRs such as the Ugi or Passerini reactions. This would allow for the rapid introduction of diversity at the nitrogen atom.
Development of Combinatorial Library Synthesis Strategies Utilizing the Piperazine Core
Combinatorial chemistry often relies on robust and versatile scaffolds to generate large libraries of related compounds for high-throughput screening. The piperazine core is an ideal scaffold for this purpose due to its conformational properties and the ability to be readily functionalized at two distinct positions.
A combinatorial library based on the this compound core could be envisioned. For example, a library of diverse building blocks could be introduced by first removing the benzylsulfonyl group and then reacting the resulting secondary amine with a variety of acylating or alkylating agents. Further diversity could be achieved by modifying the cyclopentyl or benzyl moieties in the initial scaffold before library synthesis.
| Library Generation Step | Reaction Type | Example Reagents |
| Scaffold Preparation | N-debenzylation | H₂, Pd/C |
| Diversification | Acylation | Various acid chlorides, carboxylic acids |
| Alkylation | Various alkyl halides | |
| Sulfonylation | Various sulfonyl chlorides |
Table 2: Hypothetical Combinatorial Library Strategy This table outlines a theoretical approach to library synthesis starting from this compound. This strategy is based on established combinatorial chemistry principles.
Application in Heterocyclic Synthesis and Ring-Closing Metathesis Reactions
The piperazine ring itself is a heterocycle, and this compound could serve as a starting material for the synthesis of more complex heterocyclic systems. For example, functional groups could be introduced onto the piperazine ring or its substituents that could then participate in intramolecular cyclization reactions to form fused or bridged bicyclic structures.
Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic compounds. If appropriate unsaturated tethers were attached to the this compound scaffold, RCM could be employed to construct novel macrocyclic or spirocyclic systems containing the piperazine unit. For instance, attachment of an allyl group to the debenzylated nitrogen and another on the cyclopentyl ring could theoretically lead to a bicyclic structure via RCM.
Q & A
Q. What synthetic strategies are recommended for synthesizing 1-(benzylsulfonyl)-4-cyclopentylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. A three-step approach is common:
Cyclopentyl group introduction : React piperazine with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Benzylsulfonyl group attachment : Use benzylsulfonyl chloride in a nucleophilic substitution reaction, often requiring anhydrous conditions and a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting temperature (60–80°C) to balance reaction rate and side-product formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : ¹H and ¹³C NMR should show distinct signals for the cyclopentyl group (δ 1.5–2.5 ppm, multiplet) and benzylsulfonyl moiety (δ 7.3–7.5 ppm for aromatic protons; δ 4.3 ppm for CH₂-SO₂) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 323.1684 for C₁₇H₂₄N₂O₂S) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O/F interactions) to validate stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile solvents (e.g., DMF, dichloromethane) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .
- Waste Disposal : Neutralize acidic/byproduct residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors). Focus on sulfonyl group interactions with polar residues (e.g., Asp116 in 5-HT₁A) .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data from enzyme inhibition assays. Adjust the cyclopentyl group to modulate lipophilicity (clogP ~3.5) for blood-brain barrier penetration .
Q. What experimental approaches resolve contradictions in reported biological activity data for piperazine derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates) to assess consistency .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in cytotoxicity studies .
- Control Standardization : Ensure uniform solvent (DMSO concentration ≤0.1%) and incubation conditions (pH, temperature) across labs .
Q. How can researchers design derivatives of this compound to enhance selectivity for kinase inhibition?
- Methodological Answer :
- Fragment-Based Design : Replace the benzylsulfonyl group with bioisosteres (e.g., pyridinylsulfonyl) to improve ATP-binding pocket interactions in kinases like CDK2 .
- SAR Analysis : Test substituents at the 4-position of the piperazine ring (e.g., bulkier cyclohexyl vs. cyclopentyl) to sterically block off-target binding .
- In Vitro Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ shifts and selectivity ratios .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Extract compound from plasma using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- Chromatography : Employ UPLC with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile) for rapid separation .
- Detection : Use tandem mass spectrometry (MRM mode) with transitions m/z 323.2 → 154.1 (quantifier) and 323.2 → 121.0 (qualifier) for high sensitivity (LOQ ≤1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
